1-(Dimetoxi-metil)-4-fluorobenceno

Descripción general

Descripción

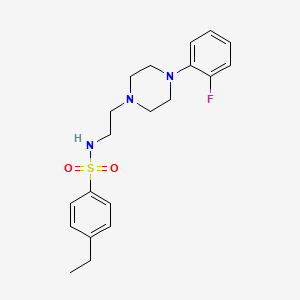

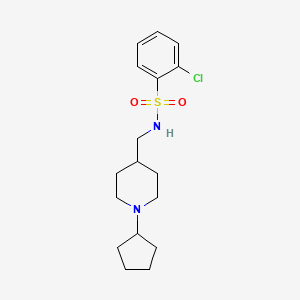

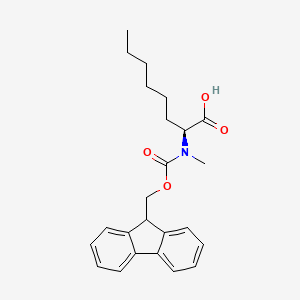

1-(Dimethoxymethyl)-4-fluorobenzene is an organic compound with the molecular formula C9H11FO2 It consists of a benzene ring substituted with a fluorine atom and a dimethoxymethyl group

Aplicaciones Científicas De Investigación

1-(Dimethoxymethyl)-4-fluorobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a building block for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Métodos De Preparación

1-(Dimethoxymethyl)-4-fluorobenzene can be synthesized through several methods. One common synthetic route involves the reaction of 4-fluorobenzaldehyde with methanol in the presence of an acid catalyst. This reaction results in the formation of the desired compound along with water as a byproduct . The reaction conditions typically include a temperature range of 20-25°C and a reaction time of 12 hours under an inert atmosphere .

Análisis De Reacciones Químicas

1-(Dimethoxymethyl)-4-fluorobenzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form 4-fluorobenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of 1-(dimethoxymethyl)-4-fluorobenzene can yield 4-fluorobenzyl alcohol using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Mecanismo De Acción

The mechanism of action of 1-(dimethoxymethyl)-4-fluorobenzene involves its interaction with specific molecular targets. The dimethoxymethyl group can undergo hydrolysis to release formaldehyde, which can then react with various biomolecules. The fluorine atom in the benzene ring can also participate in interactions with enzymes and receptors, affecting their activity and function .

Comparación Con Compuestos Similares

1-(Dimethoxymethyl)-4-fluorobenzene can be compared with other similar compounds, such as:

Dimethoxymethane: This compound has a similar structure but lacks the fluorine atom.

4-Fluorobenzaldehyde: This compound is a precursor in the synthesis of 1-(dimethoxymethyl)-4-fluorobenzene and is used in the production of pharmaceuticals and agrochemicals.

4-Fluorobenzyl alcohol: This compound is a reduction product of 1-(dimethoxymethyl)-4-fluorobenzene and is used in the synthesis of various organic compounds.

Propiedades

IUPAC Name |

1-(dimethoxymethyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2/c1-11-9(12-2)7-3-5-8(10)6-4-7/h3-6,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZXXYJDCMNWCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=C(C=C1)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-2-[(4-methylbenzyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2381933.png)

![2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B2381936.png)

![8,8-dimethyl-2-[(4-methylbenzyl)sulfanyl]-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2381940.png)

![3-Methyl-2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2381941.png)

![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2381943.png)

![1-(3-methylbenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2381946.png)